4,5-Diphenyl-1,5-dihydroimidazol-2-one
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Overview
Description
4,5-diphenyl-1,5-dihydroimidazol-2-one is a stilbenoid.
Scientific Research Applications
Catalytic Synthesis
- Synthesis of Trisubstituted Imidazoles: Utilizing the ionic liquid 1-ethyl-3-methylimidazole acetate, 4,5-diphenyl imidazoles were efficiently synthesized under ultrasonic irradiation at room temperature. This process offers advantages such as high yields and simplicity, avoiding harmful catalysts (Zang, Su, Mo, Cheng, & Jun, 2010).
Synthesis of Heterocyclic Compounds
- Formation of Imidazo[1,2-f]phenanthridin-8(5H)-one Derivatives: The compound serves as an aryl halide in the synthesis of fused tetracyclic heterocycles containing imidazole and phenanthridine moieties, showcasing an effective method for creating such structures (Dong, Pan, Liu, & Wang, 2018).
Fluorescence Studies
- Fluorescence Quenching Channel: Research suggests a hydrogen-bonded dimer in 4,5-diphenylimidazole contributes to radiationless decay, highlighting its fluorescence properties and potential applications in scientific studies (Testa, 1991).
Antibacterial Applications
- Antibacterial Agents Synthesis: The reaction of 4,5-diphenylimidazol-2-thione with aromatic ketones was shown to produce compounds with antibacterial activity, indicating potential medical applications (Hozien, El‐Wareth, El-Sherief, & Mahmoud, 2000).
Antimicrobial Activities
- Synthesis of Imidazo[2,1-b]thiazoles: A study focused on the antimicrobial activities of compounds derived from 4,5-diphenyl-2-mercaptoimidazole, further exploring the compound's relevance in medical and pharmaceutical research (Mahfouz, Aziz, & Elhabashy, 1990).
Optical Applications
- Lophine Derivatives in Biomedical Sciences: The lophine derivative, 4,5-diphenylimidazole, has been used in biomedical sciences for its chemiluminescence and fluorescence properties, indicating its potential in analytical applications (Nakashima, 2003).
Supercapacitor Electrode Material
- Electro-organic Synthesis for Supercapacitor Electrodes: The compound's synthesis in aqueous medium and its application as an electrode material for supercapacitors showcase its potential in energy storage technologies (Elanthamilan, Sarala, Bella, Sathiyan, SharmilaLydia, SundarManoharan, & Princymerlin, 2017).
Properties
CAS No. |
53684-56-3 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4,5-diphenyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13H,(H,16,18) |
InChI Key |
UXKWMBYYIUTXCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NC(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC(=O)N2)C3=CC=CC=C3 |
53684-56-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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